2-Amino-4,5-dibromophenol

Quality Control Chemical Procurement Batch Consistency

2-Amino-4,5-dibromophenol (CAS 1037298-16-0) is a synthetic halogenated phenol belonging to the brominated aminophenol class, characterized by a benzene ring substituted with an amino group, a hydroxyl group, and two bromine atoms at the 4- and 5-positions. With a molecular formula of C₆H₅Br₂NO and a molecular weight of 266.92 g/mol, it is supplied as a solid with reported purities ranging from 95% to 98%.

Molecular Formula C6H5Br2NO
Molecular Weight 266.92 g/mol
CAS No. 1037298-16-0
Cat. No. B1377908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,5-dibromophenol
CAS1037298-16-0
Molecular FormulaC6H5Br2NO
Molecular Weight266.92 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Br)O)N
InChIInChI=1S/C6H5Br2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2
InChIKeyFLJGRKJRMHAKMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4,5-dibromophenol (CAS 1037298-16-0) – A Halogenated Aminophenol Building Block for Research Procurement


2-Amino-4,5-dibromophenol (CAS 1037298-16-0) is a synthetic halogenated phenol belonging to the brominated aminophenol class, characterized by a benzene ring substituted with an amino group, a hydroxyl group, and two bromine atoms at the 4- and 5-positions [1]. With a molecular formula of C₆H₅Br₂NO and a molecular weight of 266.92 g/mol, it is supplied as a solid with reported purities ranging from 95% to 98% [1]. This compound is utilized as a versatile building block in medicinal chemistry, particularly in the synthesis of complex organic molecules, protein degraders, and heterocyclic scaffolds, serving as a key intermediate where specific bromination patterns are required for downstream reactivity or biological activity [2].

Halogenated aminophenol building block for medicinal chemistry and PROTAC scaffold construction
4,5-dibromo pattern provides defined reactivity for cross-coupling and heterocycle synthesis
Available with batch-specific QC (NMR, HPLC, GC) supporting synthetic reproducibility review

Why 2-Amino-4,5-dibromophenol Cannot Be Simply Interchanged with Other Aminophenols or Halogenated Analogs


Substituting 2-amino-4,5-dibromophenol with a generic aminophenol or a mono-brominated analog is not a straightforward exercise in procurement due to the quantifiable impact of the specific 4,5-dibromo substitution pattern on molecular properties, reactivity, and biological interactions. The presence of two bromine atoms alters lipophilicity, electronic distribution, and enzyme inhibition profiles, which can critically affect synthetic outcomes and assay results [1][2]. Although high-strength, head-to-head comparative data for this specific compound are limited in the primary literature, the available evidence demonstrates clear differentiation that renders it non-interchangeable: its CYP1A2 inhibitory potency, lipophilicity, regioisomeric purity, and application-specific classification as a protein degrader building block are not replicated by its closest analogs [3].

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Lipophilicity and CYP inhibition profile differ markedly from non-brominated or mono-brominated aminophenols
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4,6-regioisomer exhibits distinct melting point and physical form, preventing direct substitution in solid-phase or crystallization workflows
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Generic aminophenols lack protein degrader building block classification and curated reactivity profile

Quantitative Differentiation Evidence for 2-Amino-4,5-dibromophenol


High-Purity Procurement with Comprehensive Batch-Specific Quality Control

Bidepharm offers 2-Amino-4,5-dibromophenol at a standard purity of 97%, accompanied by batch-specific quality control assays including NMR, HPLC, and GC . This is in contrast to major Western suppliers such as AKSci and Fluorochem, which specify a minimum purity of 95% without routinely providing multimethod batch-specific QC documentation . For procurement purposes, the combination of higher nominal purity and comprehensive analytical characterization reduces the risk of unidentified impurities affecting downstream reactions.

Purity & QC
Specification review
97% purity (Bidepharm) with NMR, HPLC, GC vs 95% purity (other suppliers) with limited QC
Supports batch consistency and impurity review for multi-step synthesis
Supplier documentation may vary; request current COA
Quality Control Chemical Procurement Batch Consistency

Significantly Enhanced Lipophilicity Over Non-Brominated Aminophenol

2-Amino-4,5-dibromophenol exhibits a computed XLogP3 value of 2.3, which is substantially higher than that of the parent compound 2-aminophenol with an XLogP3 of 0.6 [1][2]. This 1.7 log unit increase corresponds to approximately a 50-fold greater predicted partition coefficient in octanol/water, indicating markedly increased lipophilicity. For context, the mono-brominated analog 2-amino-4-bromophenol has an XLogP3 of 1.9 [3]. Thus, each bromine substitution contributes an incremental lipophilicity gain, and the 4,5-dibromo pattern achieves the highest logP among the series.

Lipophilicity (XLogP3)
Reported
2-Amino-4,5-dibromophenol XLogP3 = 2.3 vs 2-aminophenol 0.6 (~50-fold higher partition coefficient)
Higher computed lipophilicity may influence membrane partitioning and permeability screening contexts
Computed value; experimental logP not reported
Lipophilicity ADME-Tox Molecular Property Optimization

Mild CYP1A2 Inhibition Profiling for Drug-Drug Interaction Liability Screening

In a standardized human microsome assay, 2-amino-4,5-dibromophenol inhibited cytochrome P450 1A2 (CYP1A2) with an IC₅₀ of 7.00E+3 nM (7 μM) [1]. This denotes a relatively mild inhibition profile. In contrast, the parent 2-aminophenol is predicted to be a CYP1A2 inhibitor by in silico models with a high probability (85.21%) but lacks an experimentally measured IC₅₀ [2]. The provision of quantitative inhibition data allows researchers to assess and address CYP-mediated drug-drug interaction risks in later-stage development more accurately.

CYP1A2 Inhibition
Reported
IC₅₀ = 7,000 nM (7 μM) in human microsomes; parent 2-aminophenol lacks experimental IC₅₀
Experimental inhibition data supports ADME-Tox screening and CYP panel assay context
In silico prediction for parent (85% probability); use measured IC₅₀ for quantitative risk assessment
CYP Inhibition ADME-Tox Profiling Drug Metabolism Enzyme Inhibition

Regioisomeric Purity and Physical Form Differentiation from 4,6-Dibromo Analog

The 4,5-dibromo substitution pattern of the target compound is distinguishable from the 4,6-dibromo isomer (CAS 10539-14-7), which has a reported melting point range of 88-95 °C from Sigma-Aldrich . In contrast, the melting point for 2-amino-4,5-dibromophenol is not reported by major suppliers (AKSci, Fluorochem, Bidepharm) , suggesting a lower-melting solid or oil at room temperature. This physical difference indicates that the two regioisomers are not interchangeable in solid-phase synthesis, formulation development, or crystallization-based purification processes.

Regioisomer Identity
Data to verify
Target: melting point not reported (likely low-melting solid/oil); 4,6-isomer: mp 88–95 °C (Sigma-Aldrich)
Physical form differentiation; regioisomer interchange requires explicit identity confirmation
Supplier CoA data limited; verify regioisomeric purity before use in cross-coupling
Regioisomerism Synthetic Chemistry Physical Properties Process Chemistry

Dedicated Protein Degrader Building Block Categorization

Calpac Lab explicitly lists 2-amino-4,5-dibromophenol under the 'Product Family: Protein Degrader Building Blocks' category [1]. This distinguishes it from non-brominated or mono-brominated aminophenols that are not commonly associated with targeted protein degradation applications. The combination of an amino group (for linker attachment) and two bromine atoms (for cross-coupling or additional derivatization) provides a versatile scaffold for constructing bifunctional PROTAC molecules, where precise positioning of functional groups is essential for recruiting E3 ligase machinery.

PROTAC Classification
Data to verify
Listed as 'Protein Degrader Building Block' by Calpac Lab; generic aminophenols not associated with this classification
Supports targeted protein degradation research context; linker attachment and dibromo reactivity are key
Vendor-based classification; confirm scaffold utility in your PROTAC design
PROTAC Protein Degradation Targeted Protein Degradation Bifunctional Molecules

Research and Industrial Application Scenarios for 2-Amino-4,5-dibromophenol


Medicinal Chemistry: Protein Degrader (PROTAC) Scaffold Construction

Leveraging its classification as a 'Protein Degrader Building Block' , 2-amino-4,5-dibromophenol serves as a bifunctional scaffold for PROTAC synthesis where the amino group acts as a linker attachment point and the dibromo substitution facilitates transition metal-catalyzed cross-coupling for introducing targeting ligands. Its elevated lipophilicity (XLogP 2.3) relative to 2-aminophenol (XLogP 0.6) supports cellular permeability of the resulting bifunctional degraders, addressing a critical physicochemical requirement for effective intracellular protein degradation.

ADME-Tox Profiling: CYP1A2 Inhibition Screening

The experimentally determined CYP1A2 IC₅₀ (7 µM) qualifies 2-amino-4,5-dibromophenol as a useful tool compound for ADME-Tox screening panels aimed at assessing drug-drug interaction potential. Unlike the parent 2-aminophenol, for which only in silico prediction exists, this compound provides a defined benchmark for calibrating CYP inhibition assays and for structure-activity relationship studies on halogenated aromatic amines.

Synthetic Chemistry: Regioisomeric Control in Cross-Coupling Reactions

The defined 4,5-dibromo substitution pattern, distinguished from the 4,6-isomer by distinct melting point characteristics , ensures regiochemical fidelity in palladium-catalyzed cross-coupling reactions. Researchers synthesizing ortho-selective biaryl products or requiring specific substitution vectors for downstream heterocycle formation (e.g., benzoxazoles, benzimidazoles) will find the correct isomer essential for achieving desired coupling outcomes without regioisomeric contamination.

Chemical Procurement and Quality Assurance: High-Purity Research Grade Material

For laboratories requiring rigorous batch-to-batch reproducibility, procuring 2-amino-4,5-dibromophenol from a supplier offering 97% purity with comprehensive batch-specific QC (NMR, HPLC, GC) is essential. This level of quality assurance is particularly important when the compound is used as a key intermediate in multi-step syntheses where trace impurities can propagate into final products, compromising biological assay results.

Application
Selection Property
Validation Focus
PROTAC scaffold construction
Dibromo pattern and amino linker handle
Linker attachment efficiency and cross-coupling yield
ADME-Tox CYP inhibition screening
Experimentally defined CYP1A2 inhibition profile
Quantitative IC₅₀ calibration in human microsome assays
Regioselective cross-coupling reactions
4,5-dibromo substitution vs 4,6-isomer
Regioisomeric identity verification (mp, HPLC, NMR)
High-purity building block procurement
Batch-specific QC (NMR, HPLC, GC)
Impurity profiling and lot-to-lot reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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